molecular formula C11H11Cl2NO4 B2876100 Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate CAS No. 925034-67-9

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate

Cat. No.: B2876100
CAS No.: 925034-67-9
M. Wt: 292.11
InChI Key: UNYVXHWUJZHFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique chemical structure, which includes a chloroacetyl group, a hydroxybenzoate moiety, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the chlorination of methyl 2-hydroxybenzoate to introduce the chlorine atom at the 5-position. This is followed by the introduction of the chloroacetyl group through an acylation reaction. The final step involves the formation of the amide bond by reacting the intermediate with chloroacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This can affect various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-hydroxybenzoate: Lacks the chloroacetyl and amino groups.

    Methyl 3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate: Similar structure but different substitution pattern.

Uniqueness

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate is unique due to the presence of both chloroacetyl and amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4/c1-18-11(17)8-3-7(13)2-6(10(8)16)5-14-9(15)4-12/h2-3,16H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYVXHWUJZHFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)CNC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.